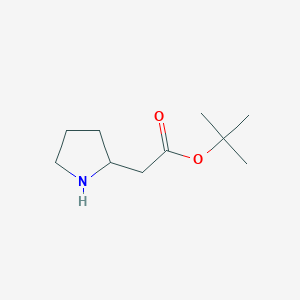

Pyrrolidin-2-YL-acetic acid tert-butyl ester

描述

Pyrrolidin-2-YL-acetic acid tert-butyl ester (CAS: 754177-25-8) is a pyrrolidine derivative featuring a tert-butyl ester group. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol . The compound is widely used in pharmaceutical research, particularly as a bioactive small molecule or intermediate in drug synthesis. The tert-butyl ester moiety enhances solubility and stability, making it valuable for protecting carboxylic acid functionalities during synthetic processes .

Key suppliers include Aladdin Scientific and J & W PharmLab, with purity levels typically ranging from 95% to 97% .

属性

IUPAC Name |

tert-butyl 2-pyrrolidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXGOHFUKJHAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616706 | |

| Record name | tert-Butyl (pyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754177-25-8 | |

| Record name | tert-Butyl (pyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Pyrrolidine derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities.

生化分析

Biochemical Properties

Pyrrolidin-2-YL-acetic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including binding to active sites or inducing conformational changes in the enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, either inhibiting or activating their function. This binding can lead to changes in gene expression, affecting the overall cellular function. The compound’s ability to interact with various biomolecules makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. It is important to determine the threshold effects and any potential toxic or adverse effects at high doses to ensure safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, making it a useful compound for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its use in research.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall effectiveness in biochemical research.

生物活性

Pyrrolidin-2-YL-acetic acid tert-butyl ester (CAS Number: 754177-25-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H19NO2

- Molecular Weight : 185.26 g/mol

- Structure : The compound features a pyrrolidine ring, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrrolidine moiety allows for specific binding interactions that modulate cellular pathways, influencing processes such as:

- Cell Growth : The compound may affect the proliferation of various cell types.

- Apoptosis : It has been implicated in the regulation of programmed cell death.

- Signal Transduction : Interaction with signaling pathways can lead to altered cellular responses.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for developing new antibacterial agents.

- Anticancer Properties : Preliminary investigations have shown that it may possess anticancer activity, particularly against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported an IC50 value indicating effective inhibition of cancer cell proliferation .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation in various animal models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple pathogens | |

| Anticancer | Inhibits growth in MCF-7 and HeLa cells | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Study: Anticancer Activity

In a recent study, this compound was tested against MCF-7 and HeLa cells. The results indicated that the compound demonstrated a significant reduction in cell viability, with an IC50 value lower than many standard chemotherapeutic agents. This suggests potential use as an adjunct therapy in cancer treatment.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using carrageenan-induced paw edema in rats. The results showed that treatment with this compound significantly reduced paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent .

科学研究应用

Pyrrolidin-2-yl-acetic acid tert-butyl ester is utilized in various research fields, including pharmaceutical development, biochemical research, polymer chemistry, agricultural applications, and analytical chemistry . It exists as a chiral compound with a pyrrolidine ring attached to a tert-butyl acetate moiety, and its stereochemistry influences its biological activity and reactivity.

Applications

- Pharmaceutical Development this compound is a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders .

- Biochemical Research It is employed in studies to explore interactions between small molecules and biological systems, assisting researchers in understanding drug mechanisms and enhancing efficacy . Research indicates that (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate exhibits significant biological activity and has been studied for its potential role as a precursor to bioactive compounds and its possible therapeutic properties. The compound may interact with specific molecular targets, influencing various biochemical pathways, making it a candidate for further pharmacological studies.

- Polymer Chemistry This compound can be incorporated into polymer formulations to enhance properties like flexibility and thermal stability, making it valuable in materials science . The unique tert-butyl ester functionality in (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate enhances its lipophilicity and stability compared to other similar compounds.

- Agricultural Applications It has potential uses in developing agrochemicals that improve crop resilience and yield, addressing challenges in sustainable agriculture .

- Analytical Chemistry this compound is employed as a reference standard in analytical methods, ensuring accuracy in the quantification of related compounds .

Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Pyrrolidine derivative | Hydroxymethyl group introduces additional reactivity |

| tert-butyl 2-(pyrrolidin-3-yl)acetate | Pyrrolidine derivative | Different substitution pattern on the pyrrolidine ring |

| (S)-2-(Pyrrolidin-2-yl)acetic acid | Pyrrolidine-based acetic acid | Lacks tert-butyl group, affecting solubility and reactivity |

化学反应分析

Ester Hydrolysis and Deprotection

The tert-butyl ester group serves as a protective moiety for carboxylic acids, which can be cleaved under acidic or reductive conditions:

- Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) or concentrated HCl removes the tert-butyl group, yielding the corresponding carboxylic acid. For example, HCl-mediated deprotection at 85°C efficiently cleaves the ester to form pyrrolidin-2-yl-acetic acid .

- Basic Hydrolysis : While less common for tert-butyl esters due to steric hindrance, strong bases (e.g., NaOH) can hydrolyze the ester under reflux conditions .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 85°C, HCl (conc.) | HCl | Pyrrolidin-2-yl-acetic acid | >90% |

| Room temperature, TFA | TFA | Deprotected carboxylic acid | 85–95% |

Oxidation

The acetic acid side chain can undergo oxidation if activated. For example:

- Jones Reagent (CrO₃/H₂SO₄) : Oxidizes α-hydroxy esters to ketones or carboxylic acids. In related pyrrolidine derivatives, oxidation of hydroxymethyl groups to carboxylic acids has been reported .

Reduction

- Lithium Aluminum Hydride (LiAlH₄) : Reduces the ester to a primary alcohol. This is less commonly applied to tert-butyl esters due to steric constraints but is feasible under vigorous conditions .

Steglich Esterification and Acylation

The tert-butyl ester can participate in acyl transfer reactions:

- Steglich Esterification : Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), the ester reacts with alcohols to form new esters. DMAP accelerates the reaction by forming an acylated pyridinium intermediate .

| Reagent System | Role | Application |

|---|---|---|

| DCC/DMAP | Acyl activation | Esterification of sterically hindered alcohols |

Pyrrolidine Ring Reactivity

The pyrrolidine ring undergoes reactions typical of secondary amines:

- Alkylation/Acylation : The nitrogen can react with alkyl halides or acyl chlorides, though steric hindrance may limit reactivity.

- Catalytic Hydrogenation : Hydrogenation of related pyrrolidine derivatives (e.g., nitro groups) to amines has been demonstrated using Raney Nickel .

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

Key Mechanistic Insights

相似化合物的比较

Structural and Functional Differences

The table below compares Pyrrolidin-2-YL-acetic acid tert-butyl ester with five structurally related pyrrolidine derivatives:

常见问题

Q. What are the common synthetic strategies for preparing Pyrrolidin-2-YL-acetic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves two key steps: (1) protection of the pyrrolidine nitrogen and (2) esterification of the acetic acid moiety with a tert-butyl group. For example, tert-butyl esters are often introduced via reaction with tert-butyl acetoacetate under oxidative conditions (e.g., [3+2] cycloaddition) . A representative procedure includes:

- Step 1: React pyrrolidin-2-yl-acetic acid with tert-butyl acetoacetate in the presence of a Lewis acid catalyst.

- Step 2: Purify the crude product using silica gel chromatography (hexane/ethyl acetate gradient) .

Table 1: Common Synthetic Routes

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidative [3+2] cycloaddition | Lewis acid, RT, 24h | 65–75 | |

| Direct esterification | DCC/DMAP, CH₂Cl₂, 0°C to RT | 50–60 |

Q. How is this compound characterized?

Methodological Answer: Key characterization techniques include:

Q. How can reaction conditions be optimized for introducing the tert-butyl ester group in sterically hindered substrates?

Methodological Answer: Steric hindrance can reduce esterification efficiency. Strategies include:

- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

- Temperature: Higher temperatures (e.g., 40–50°C) may improve reactivity for bulky substrates .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of hindered intermediates .

- Alternative Reagents: tert-Butyl chloroformate (Boc₂O) with triethylamine for milder conditions .

Critical Note: Electron-withdrawing groups on the substrate may necessitate elevated temperatures, as observed in copolymer synthesis .

Q. How to resolve contradictions in spectral data during structural confirmation?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Rotameric Effects: Dynamic rotation of the tert-butyl group can split signals. Use variable-temperature NMR to confirm .

- Impurity Interference: Cross-validate with HPLC-MS to rule out byproducts .

- X-ray Crystallography: Definitive structural confirmation for crystalline derivatives .

Example Workflow:

Acquire high-resolution MS to confirm molecular formula.

Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

Compare with literature data for analogous tert-butyl esters .

Q. What are the applications of this compound in polymer chemistry?

Methodological Answer: This compound serves as a precursor for polyanions after deprotection. Key applications include:

- Polymer Synthesis: The tert-butyl group stabilizes intermediates during copolymerization. After polymerization, cleavage with trifluoroacetic acid (TFA) yields charged polyanions for conductivity studies .

- SEC Analysis: The tert-butyl ester prevents polyelectrolyte effects, enabling accurate molar mass determination via size-exclusion chromatography (SEC) .

Table 3: Deprotection Methods for tert-Butyl Esters

| Method | Conditions | Efficiency (%) | Reference |

|---|---|---|---|

| TFA | CH₂Cl₂, RT, 2h | >95 | |

| HCl (gas) | Dioxane, 0°C, 12h | 80–85 |

Q. How does the tert-butyl ester group influence the stability and reactivity of intermediates?

Methodological Answer:

- Stability: The tert-butyl group is resistant to nucleophilic attack and base-mediated hydrolysis, making it ideal for multi-step syntheses .

- Reactivity: Electron-withdrawing effects of the ester can lower the activation energy for cyclization reactions .

- Thermal Degradation: Decomposes cleanly at ~200°C, releasing isobutylene, which is useful in thermolabile polymer systems .

Caution: Store under inert conditions (N₂, –20°C) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。